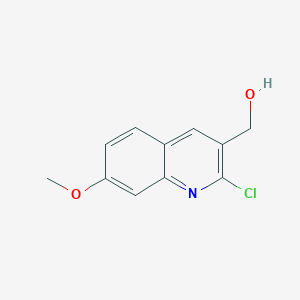![molecular formula C13H9NOS B1595296 3-[(Thien-2-yl)methylene]-2-indolinone CAS No. 62540-08-3](/img/structure/B1595296.png)
3-[(Thien-2-yl)methylene]-2-indolinone
Descripción general
Descripción
“3-[(Thien-2-yl)methylene]-2-indolinone” is a synthetic organic compound that belongs to the family of indolinone derivatives. It has a molecular formula of C13H9NOS and a molecular weight of 227.28 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been used to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .Molecular Structure Analysis
The molecular structure of “3-[(Thien-2-yl)methylene]-2-indolinone” includes a thien-2-yl group attached to an indolinone core via a methylene bridge .Physical And Chemical Properties Analysis
“3-[(Thien-2-yl)methylene]-2-indolinone” has a solubility of 104.3 mg/L in water at 25 ºC. It has a density of 1.4±0.1 g/cm3, a melting point of 176.28 ºC, a boiling point of 422.26 ºC (448.0±45.0 ºC at 760 mmHg), and a flash point of 224.8±28.7 ºC .Aplicaciones Científicas De Investigación
Organic Electronics Applications
Research into small push-pull chromophores has demonstrated that thieno[2,3-b]indole derivatives, akin to 3-[(Thien-2-yl)methylene]-2-indolinone, can be synthesized with high yields and possess significant potential in organic electronics. The study conducted by Baert et al. (2016) explored the synthesis, structure, and electronic properties of these molecules. The electrochemical, optical, and charge-transport properties of these compounds were investigated, revealing their potential for application in bilayer solar cells, which achieved a power conversion efficiency of 1% (Baert et al., 2016).
Antitumor Activity
Andreani et al. (2005) synthesized a new series of 3-[(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which demonstrated potential as antitumor agents. The compounds were evaluated at the National Cancer Institute, with two derivatives being reviewed for their antitumor efficacy. The study also delved into the compounds' mechanism of action, showing that they could inhibit cell cycle progression in colon adenocarcinoma cells, effectively blocking them in mitosis (Andreani et al., 2005).
Antimalarial Properties
Kumar et al. (2011) explored the design, synthesis, and evaluation of 3-methylene-substituted indolinones as antimalarials. These compounds displayed moderate inhibitory effects on the Plasmodium falciparum cysteine protease falcipain-2 and exhibited antiplasmodial activity against a chloroquine-resistant strain. The introduction of a 7-chloroquinoline moiety to the 3-methylene-substituted indolinone scaffold significantly enhanced antiplasmodial activity (Kumar et al., 2011).
Material Chemistry and Chemical Engineering
Thieno[3,2-b]indole derivatives have attracted significant attention due to their wide spectrum of biological activities and applications in material chemistry. A review by Pandey et al. (2022) highlighted the synthesis of thienoindole analogs, noting their antituberculosis, antitumor, antifungal, antibacterial properties, and their utility in material chemistry and chemical engineering. The review emphasizes ongoing efforts to develop more effective and environmentally friendly methods for preparing these compounds (Pandey et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 3-[(thien-2-yl)methylene]-2-indolinone, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, leading to a range of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound’s action would result in a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTIIBUDOBNABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309006 | |
| Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thien-2-yl)methylene]-2-indolinone | |
CAS RN |
62540-08-3 | |
| Record name | 3-[(Thien-2-yl)methylene]-2-indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


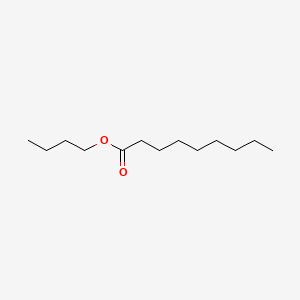
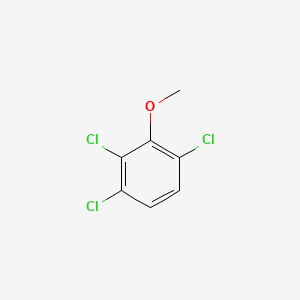
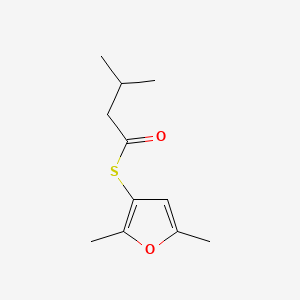
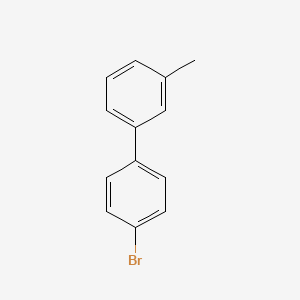
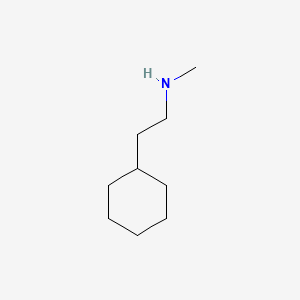
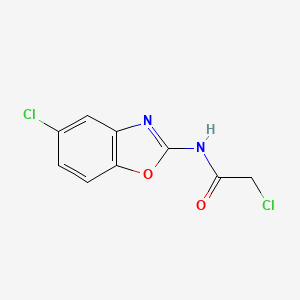
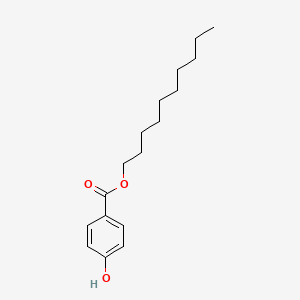
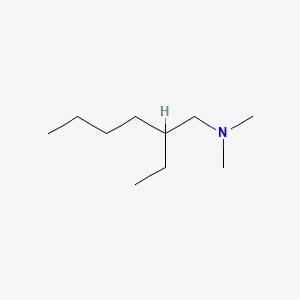
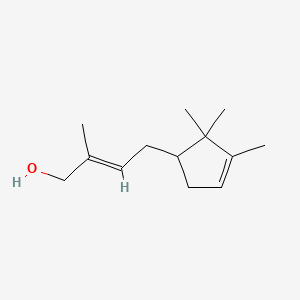
![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)
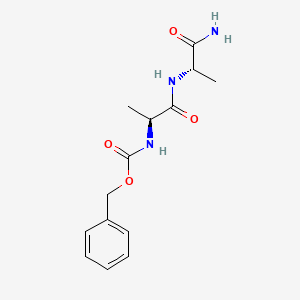
![Dinaphtho[2,3-b:2',3'-d]furan](/img/structure/B1595230.png)
![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)
